An In-depth Technical Guide to the Physical Properties of Ethyl 3-methoxyazetidine-3-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-methoxyazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical properties of Ethyl 3-methoxyazetidine-3-carboxylate. Given the compound's emerging significance in medicinal chemistry, this document is intended to serve as a foundational resource for researchers engaged in its synthesis, handling, and application in drug discovery and development.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine ring, approximately 25.2 kcal/mol, is a defining feature that influences its reactivity and conformation.[2] Despite this strain, azetidines are generally more stable than their three-membered aziridine counterparts and exhibit a basicity (pKa of azetidine is 11.29) comparable to that of less-strained pyrrolidines.[2] These characteristics, including a high degree of sp3 character and conformational rigidity, contribute to enhanced pharmacokinetic profiles, such as improved solubility and metabolic stability, making azetidine derivatives highly sought-after motifs in the design of novel therapeutics.[1]
Ethyl 3-methoxyazetidine-3-carboxylate is a substituted azetidine that incorporates both an ester and a methoxy group, functionalities that are expected to modulate its polarity, solubility, and metabolic fate. Such substitutions on the azetidine ring are a key strategy in tuning the properties of drug candidates.[3]
Core Physical and Chemical Properties
Direct experimental data for Ethyl 3-methoxyazetidine-3-carboxylate is not extensively available in the public domain. However, based on the properties of structurally related compounds, we can compile a table of known and estimated values.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₃NO₃ | Calculated |
| Molecular Weight | 159.18 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Predicted based on similar compounds |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Density | Not determined | - |
| Refractive Index | Not determined | - |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Predicted based on structure |
| pKa | Not determined | - |
Elucidating the Physicochemical Profile: Experimental Protocols
To rigorously characterize Ethyl 3-methoxyazetidine-3-carboxylate, a series of standard experimental procedures should be employed. These protocols are designed to be self-validating and provide the foundational data necessary for its application in research and development.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and comprehensive physicochemical characterization of Ethyl 3-methoxyazetidine-3-carboxylate.
Step-by-Step Methodologies
1. Melting Point Determination [4][5]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
-
2. Boiling Point Determination [4][5]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]
-
Procedure (Simple Distillation):
-
Place a small volume (e.g., 5-10 mL) of the liquid sample into a round-bottom flask.
-
Set up a simple distillation apparatus.
-
Heat the flask gently.
-
The temperature of the vapor is measured with a thermometer placed at the vapor outlet.
-
The stable temperature at which the liquid actively boils and condenses is recorded as the boiling point.
-
3. Density Measurement [5]
-
Principle: Density is the mass of a substance per unit volume.
-
Procedure:
-
Tare a clean, dry volumetric flask (e.g., 1 mL or 5 mL) on an analytical balance.
-
Carefully add a known volume of the liquid sample to the flask.
-
Record the mass of the liquid.
-
Calculate the density by dividing the mass by the volume.
-
4. Refractive Index Measurement [5]
-
Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is also used to assess purity.
-
Procedure:
-
Calibrate the refractometer with a standard of known refractive index.
-
Place a few drops of the liquid sample on the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize.
-
Read the refractive index from the scale.
-
5. Solubility Assessment [6]
-
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
-
Procedure:
-
To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, hexane, acetone).
-
Agitate the tubes and observe if the solid dissolves completely.
-
The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent.
-
Spectroscopic and Structural Characterization
While not physical properties in the classical sense, spectroscopic data are crucial for the structural confirmation and quality control of Ethyl 3-methoxyazetidine-3-carboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected ¹H NMR signals would include those for the ethyl ester protons, the methoxy protons, and the diastereotopic protons of the azetidine ring. The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon at the 3-position, the methoxy carbon, and the carbons of the azetidine ring and the ethyl group.[7][8]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ would be expected for the C=O stretch of the ester. C-O stretching bands for the ester and ether functionalities would also be present.[7]
Chemical Stability and Reactivity
The chemical behavior of Ethyl 3-methoxyazetidine-3-carboxylate is largely dictated by the interplay of its functional groups and the strained azetidine ring.
-
Ring Strain and Reactivity: The azetidine ring, while more stable than an aziridine ring, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions that activate the ring nitrogen.[2]
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
N-Functionalization: The secondary amine within the azetidine ring is a site for further functionalization, such as acylation, alkylation, or arylation, which is a common strategy in the development of drug candidates.
Logical Relationship of Azetidine Ring Strain and Reactivity
Caption: The influence of ring strain on the conformation and reactivity of the azetidine scaffold, leading to desirable physicochemical properties.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling Ethyl 3-methoxyazetidine-3-carboxylate and its derivatives. While specific toxicity data for this compound is not available, general guidelines for handling azetidine compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[11][13]
-
Handling: Avoid contact with skin and eyes.[11][12] In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[13]
Conclusion
Ethyl 3-methoxyazetidine-3-carboxylate represents a promising, yet underexplored, building block for medicinal chemistry. This guide has synthesized the available information on its physical properties, provided robust protocols for their experimental determination, and offered insights into its likely chemical behavior and handling requirements. As research into azetidine-containing compounds continues to expand, a thorough understanding of the fundamental physicochemical properties of key intermediates like Ethyl 3-methoxyazetidine-3-carboxylate will be indispensable for the rational design and development of next-generation therapeutics.
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